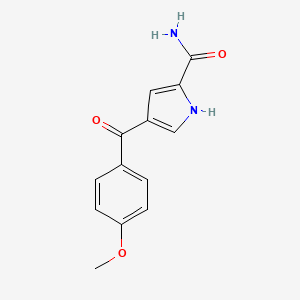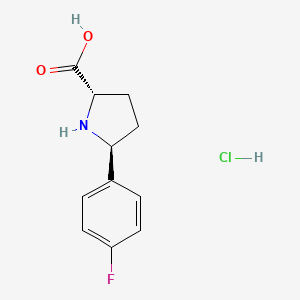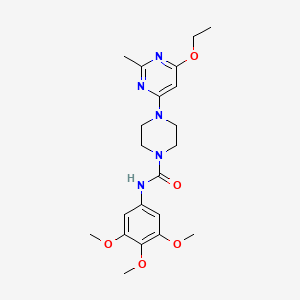
1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid is a biochemical compound with the molecular formula C19H20O5 and a molecular weight of 328.36 . It is used for proteomics research .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid, such as its melting point, boiling point, and density, are not provided in the available resources .Aplicaciones Científicas De Investigación
Novel Synthesis and Structural Analysis
- Benzalacetone Analogs Synthesis : A study by Yamamura et al. (2005) detailed the novel synthesis of benzalacetone analogues of naphth[a]azulenes using a furan ring-opening reaction mediated by an intramolecular electrophilic attack of a tropylium ion. The study includes an X-ray investigation of a naphth[1,2-a]azulene derivative, showcasing the potential for structural analysis and the synthesis of complex organic compounds (Yamamura et al., 2005).
Synthetic Methods and Reactions
Friedel–Crafts Reaction for 3-(2-Furyl)Phthalides : Shpuntov et al. (2015) described the effective synthesis of 3-(2-Furyl)phthalides under Friedel–Crafts reaction conditions, highlighting a method for creating biologically active heterocyclic systems. This work underscores the potential for synthesizing related compounds through accessible chemical reactions (Shpuntov et al., 2015).
Naftidrofuryl Synthesis : Zhou et al. (2005) proposed a new method for synthesizing N, N-(diethylamino)ethyl-2-(1-naphthylmethyl)-3-tetrahydrofurfuryl propionate, demonstrating a high-yield synthesis approach that could be adapted for related compounds (Zhou et al., 2005).
Luminescent Properties and Electroluminescent Media
- Luminescent Naphtho[2,3-f]quinoline Derivatives : Tu et al. (2009) developed a sequential three-component reaction that resulted in the synthesis of naphtho[2,3-f]quinoline derivatives with good luminescent properties in ethanol solution. These compounds have potential as organic electroluminescent media, highlighting the role of furan and naphthyl derivatives in developing new materials for optical applications (Tu et al., 2009).
Supramolecular Chemistry and Coordination Complexes
- Cd(II) Supramolecular Complexes : Fang et al. (2010) explored the synthesis and properties of Cd(II) supramolecular complexes using naphthalene-based dicarboxyl tecton and various N-donor co-ligands. This research illustrates the versatility of naphthalene derivatives in constructing complex supramolecular architectures, which could be relevant for materials science and nanotechnology applications (Fang et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(naphthalen-1-ylmethyl)-2-(oxolan-2-ylmethyl)propanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-17(21)19(18(22)23,12-15-8-4-10-24-15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-3,5-7,9,15H,4,8,10-12H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALQDQYWJRGAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(CC2=CC=CC3=CC=CC=C32)(C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tetrahydro-2-furyl)-3-(1-naphthyl)propane-2,2-dicarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Hydroxy-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2625759.png)




![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)



![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-ethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2625775.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)
![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2625778.png)
![3-Methyl-1-[2-(pyridin-4-yl)ethyl]urea](/img/structure/B2625779.png)
